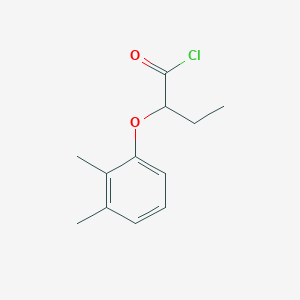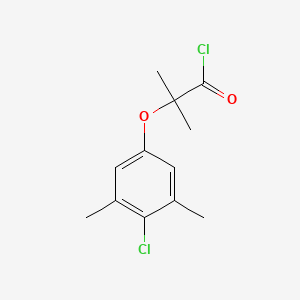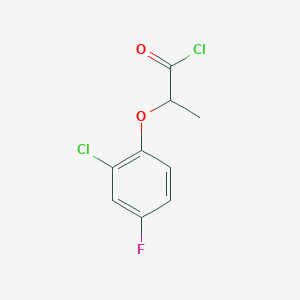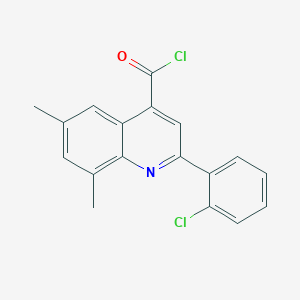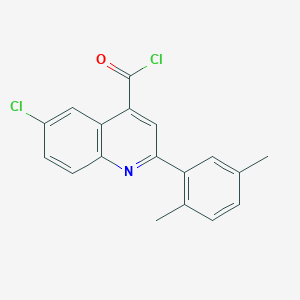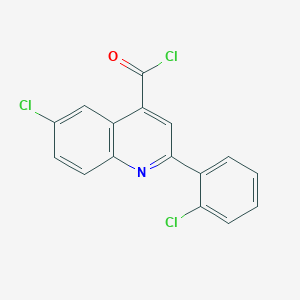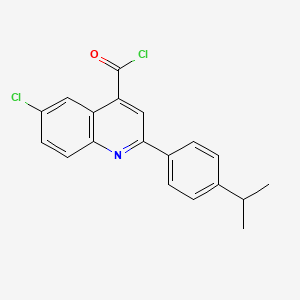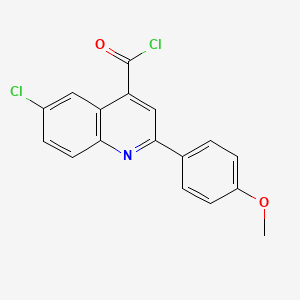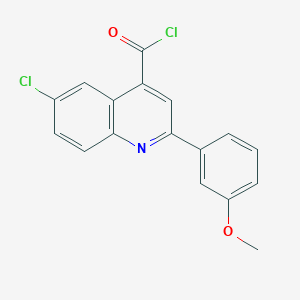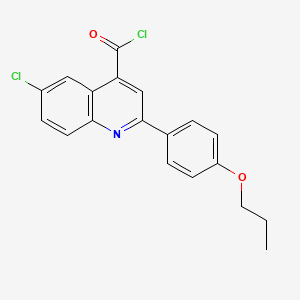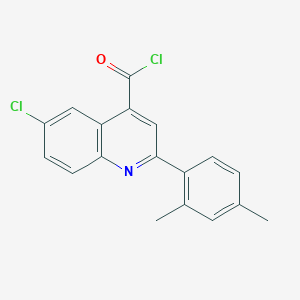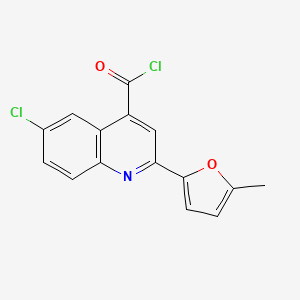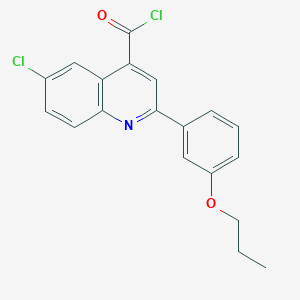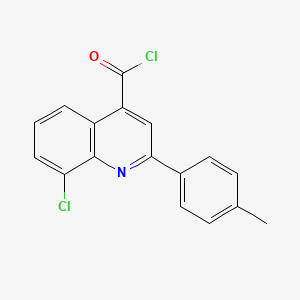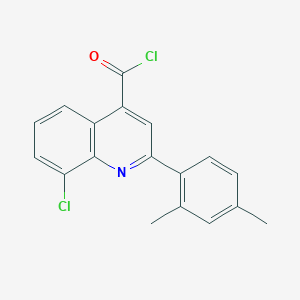
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
説明
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO and a molecular weight of 330.21 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is 8-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride . The InChI code is 1S/C18H13Cl2NO/c1-10-6-7-11(2)13(8-10)16-9-14(18(20)22)12-4-3-5-15(19)17(12)21-16/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.21 . It is stored at a temperature of 28°C .科学的研究の応用
Electronic and π-Conjugation Roles
A study by Kinunda and Jaganyi (2014) explored the electronic and π-conjugation roles of quinoline in ligand substitution reactions of platinum(II) complexes. This research highlights the significance of quinoline moieties in controlling the reactivity of metal complexes, relevant to the understanding of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride's behavior in similar contexts (Kinunda & Jaganyi, 2014).
Reactions with Phosphoryl Chloride
Research by Stringer et al. (1985) investigated the reactions of certain benzazepinones with phosphoryl chloride, leading to the formation of quinoline derivatives. This study provides insights into the chemical behavior of quinoline compounds in reactions with phosphoryl chloride, which could be extrapolated to understand the reactivity of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Stringer et al., 1985).
Molecular Structure and Spectroscopic Characterization
A study by Wazzan et al. (2016) focused on the molecular structure and spectroscopic characterization of certain quinoline derivatives, offering valuable insights into the structural and spectral properties that might be relevant for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Wazzan et al., 2016).
Photophysical Properties of Luminescent Zinc Complexes
Research by Ghedini et al. (2002) on the synthesis and photophysical characterization of luminescent zinc complexes with substituted hydroxyquinolines provides a basis for understanding the photophysical properties of quinoline derivatives, including 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (Ghedini et al., 2002).
Crystal Structures and Supramolecular Arrangements
A study by de Souza et al. (2015) examined the crystal structures and supramolecular arrangements of certain quinoline compounds. This research is significant in understanding the crystallographic and molecular properties that might be similar for 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (de Souza et al., 2015).
Safety And Hazards
特性
IUPAC Name |
8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-10-6-7-12(11(2)8-10)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUUGBNSIVXBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



